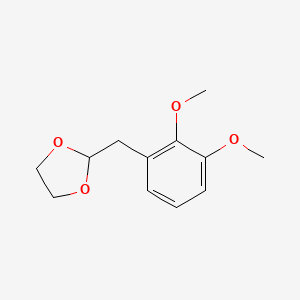

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene

Description

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The compound's International Union of Pure and Applied Chemistry name, 2-[(2,3-dimethoxyphenyl)methyl]-1,3-dioxolane, provides a clear indication of its structural organization and functional group placement. This nomenclature system prioritizes the dioxolane ring as the principal functional group, with the dimethoxybenzene unit treated as a substituent connected through a methylene bridge. The systematic approach to naming ensures unambiguous identification across different chemical databases and research publications.

The compound's molecular formula, carbon twelve hydrogen sixteen oxygen four, reflects its moderate molecular complexity and balanced heteroatom content. The molecular weight of 224.25 grams per mole places it within an optimal range for synthetic intermediates, being substantial enough to provide significant functionality while remaining manageable for standard laboratory manipulations. The structural arrangement incorporates four oxygen atoms distributed between methoxy groups and the dioxolane ring, creating multiple sites for hydrogen bonding and coordination interactions that influence both physical properties and reactivity patterns.

The Simplified Molecular Input Line Entry System representation provides a linear encoding of the molecule's connectivity that enables computational analysis and database searching. This standardized format allows researchers to perform structural similarity searches and predict chemical properties using cheminformatics tools. The International Chemical Identifier Key serves as a unique molecular identifier that facilitates cross-referencing between different chemical databases and research publications, ensuring consistent identification across various information systems.

Chemical Abstracts Service Registry (898759-21-2) and Structural Classification

The Chemical Abstracts Service registry number 898759-21-2 serves as the definitive identifier for this compound within the global chemical literature and commercial databases. This unique identifier enables researchers and suppliers to locate specific information about the compound across multiple platforms and ensures accurate communication in scientific and commercial contexts. The Chemical Abstracts Service system, maintained by the American Chemical Society, provides the most comprehensive database of chemical substances and serves as the international standard for chemical identification.

The compound belongs to several important structural classifications within organic chemistry, reflecting its multifunctional nature and diverse potential applications. As a member of the acetal family, it shares structural features with a broad class of compounds used extensively as protecting groups in organic synthesis. The dioxolane ring system specifically classifies it among cyclic acetals, which generally exhibit enhanced stability compared to their acyclic counterparts due to reduced entropy of hydrolysis. This classification has important implications for the compound's reactivity and stability under various reaction conditions.

The dimethoxybenzene portion of the molecule places it within the category of aromatic ethers, a class of compounds known for their electron-rich character and propensity for electrophilic aromatic substitution reactions. The 1,2-dimethoxy substitution pattern creates a specific electronic environment on the benzene ring that influences both reactivity and physical properties. This substitution pattern is particularly significant because it creates adjacent electron-donating groups that can work cooperatively to activate the aromatic ring toward electrophilic attack while also providing potential coordination sites for metal-catalyzed reactions.

From a broader perspective, the compound can be classified as a bifunctional molecule, containing both aromatic and aliphatic acetal functionality. This classification is important for synthetic planning, as it suggests the molecule could serve as a linking element between aromatic and aliphatic synthetic pathways. The presence of multiple functional groups also places it in the category of polyfunctional synthetic intermediates, compounds that are increasingly important in modern synthetic chemistry for building molecular complexity efficiently.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of protecting group chemistry, which began to develop systematically in the mid-twentieth century as organic chemists recognized the need for selective functional group manipulation in complex molecules. The concept of using acetals as carbonyl protecting groups was first established in the early 1900s, but the systematic development of cyclic acetals, particularly dioxolanes, gained momentum in the 1960s and 1970s as synthetic organic chemistry became increasingly sophisticated. The specific combination of aromatic and acetal functionality represented in this compound reflects more recent developments in synthetic methodology, where researchers have sought to create building blocks that incorporate multiple useful functionalities in a single molecule.

The synthesis and characterization of compounds containing dioxolane rings has been driven by their unique stability properties and their utility in complex synthetic sequences. Research into dioxolane chemistry expanded significantly during the 1980s and 1990s as chemists developed new methods for their formation and learned to exploit their reactivity patterns. The specific structural motif found in this compound represents an evolution of this research, combining the well-established utility of dioxolane protecting groups with the versatility of aromatic systems for further synthetic elaboration.

The compound's emergence in the scientific literature coincides with growing interest in multifunctional synthetic intermediates that can serve multiple roles in complex synthetic sequences. This trend reflects broader changes in synthetic organic chemistry, where efficiency and atom economy have become increasingly important considerations. The development of compounds like this compound represents efforts to create molecules that can participate in multiple types of chemical transformations while maintaining the stability necessary for practical synthetic applications.

Contemporary research has demonstrated the value of combining aromatic and acetal functionalities in single molecules for applications in materials science and pharmaceutical chemistry. The specific structural arrangement found in this compound reflects accumulated knowledge about optimal spacing between functional groups and the electronic effects of different substituents on both stability and reactivity. This historical development illustrates how modern synthetic chemistry builds upon decades of fundamental research to create increasingly sophisticated molecular tools.

Position in Acetal Chemistry Research

This compound occupies a significant position within the broader field of acetal chemistry research, representing an important class of cyclic acetals that have found widespread application in synthetic organic chemistry. The compound exemplifies the sophisticated level of functional group manipulation that has become routine in modern synthetic practice, where protecting groups are not merely temporary modifications but integral components of synthetic strategy. The dioxolane ring system in particular has emerged as one of the most useful forms of aldehyde protection, offering an optimal balance between stability under basic conditions and ease of removal under acidic conditions.

Recent research in acetal chemistry has focused increasingly on developing multifunctional compounds that can serve multiple roles in synthetic sequences. The combination of aromatic and acetal functionality found in this compound represents this trend, as it provides both a protected aldehyde equivalent and an aromatic platform for further functionalization. This dual functionality has proven particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates, where multiple functional group manipulations must be carried out in specific sequences.

The compound's structure also reflects advances in understanding the relationship between acetal structure and stability. Research has shown that cyclic acetals, particularly five-membered rings like dioxolanes, exhibit enhanced stability compared to acyclic acetals due to favorable entropic factors. The specific substitution pattern in this compound takes advantage of these insights, incorporating a dioxolane ring that provides excellent protection for the masked aldehyde functionality while maintaining sufficient reactivity for practical synthetic applications.

Contemporary applications of this compound type have expanded beyond traditional protecting group chemistry to include roles in materials science and polymer chemistry. Research has demonstrated that compounds containing both aromatic and acetal functionalities can serve as monomers for specialty polymers or as building blocks for complex macromolecular architectures. The specific electronic properties imparted by the dimethoxybenzene unit, combined with the chemical stability of the dioxolane ring, make such compounds particularly attractive for applications requiring long-term stability under mild conditions.

The position of this compound in current research also reflects broader trends toward sustainability and efficiency in synthetic chemistry. The compound's structure allows for multiple synthetic transformations to be carried out while maintaining the protected aldehyde functionality, reducing the number of protection and deprotection steps required in complex synthetic sequences. This efficiency aligns with contemporary emphases on atom economy and reduced waste generation in chemical processes, making such compounds increasingly valuable in both academic and industrial settings.

Propriétés

IUPAC Name |

2-[(2,3-dimethoxyphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-13-10-5-3-4-9(12(10)14-2)8-11-15-6-7-16-11/h3-5,11H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXBDMUVLULSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645870 | |

| Record name | 2-[(2,3-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-21-2 | |

| Record name | 2-[(2,3-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene typically involves the reaction of a benzene derivative with a 1,3-dioxolane precursor. One common method is the Wittig olefination, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The dioxolane ring can be reduced to form diols.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Applications De Recherche Scientifique

Synthesis Intermediate

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene serves as a valuable intermediate in the synthesis of more complex organic molecules. The presence of the dioxolane ring enhances its reactivity, making it suitable for various chemical transformations.

Pharmacological Investigations

Research has indicated that compounds with similar structures may exhibit pharmacological properties such as:

- Anti-inflammatory Activity : Compounds containing methoxy groups have been studied for their potential to inhibit inflammatory pathways.

- Antioxidant Properties : The antioxidant capacity of related compounds suggests that this compound could be explored for protective effects against oxidative stress .

Table 1: Comparison of Pharmacological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| Compound A | Anti-inflammatory | |

| Compound B | Antioxidant | |

| This compound | Potentially similar activities |

Case Study 1: Anti-inflammatory Studies

A study investigated the anti-inflammatory effects of methoxy-substituted compounds similar to this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be applicable to this compound .

Case Study 2: Antioxidant Activity

Research on analogs demonstrated that compounds with a dioxolane structure exhibited strong antioxidant activity by scavenging free radicals. This property could be explored further for therapeutic applications in oxidative stress-related diseases .

Industrial Applications

In addition to its research applications, this compound may find uses in:

Mécanisme D'action

The mechanism of action of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene involves its interaction with specific molecular targets and pathways. For instance, in biological applications, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The dioxolane moiety can enhance the compound’s stability and reactivity, facilitating its interaction with target molecules.

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

The following table compares key structural and electronic features of 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene with related compounds:

Key Observations :

Reactivity in Electrophilic Aromatic Substitution (SEAr)

Theoretical studies on 1,2-dimethoxybenzene demonstrate its strong ortho/para-directing behavior in SEAr reactions due to the electron-donating methoxy groups. For example, in reactions with captodative olefins, 1,2-dimethoxybenzene favors substitution at the 4-position of the aromatic ring . In contrast, the dioxolanylmethyl group in this compound may alter regioselectivity by sterically blocking certain positions or modifying electronic density. Experimental data on this compound is lacking, but analogous dioxolane-containing compounds show reduced reactivity in catalytic systems compared to simpler methoxy derivatives .

Catalytic Inhibition Effects

In manganese-catalyzed oxidation reactions, 1,2-dimethoxybenzene exhibits minimal inhibition compared to phenolic compounds like catechol, which completely deactivate catalysts. This is attributed to the absence of free hydroxyl groups, which are critical for metal coordination . The dioxolane group in this compound may further reduce inhibitory effects due to its non-coordinating ether oxygen atoms, though steric factors could limit substrate access to catalytic sites.

Spectroscopic and Analytical Data

While 1,2-dimethoxybenzene is well-characterized via NMR, IR, and GC-MS , the dioxolane-containing analog would require additional analysis to distinguish its isomers. For example, GC×GC-QTOFMS could resolve positional isomers (3- vs. 4-substituted dioxolane) based on retention indices and accurate mass measurements .

Activité Biologique

3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene is a chemical compound characterized by its unique structural features, including a dioxolane ring and a dimethoxy-substituted benzene moiety. This combination may impart distinct biological properties and reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

- Molecular Formula: C₁₂H₁₆O₄

- Molecular Weight: 224.26 g/mol

- Structural Features:

- A five-membered cyclic ether (dioxolane)

- Two methoxy groups on the benzene ring

The presence of both the dioxolane ring and the dimethoxy groups contributes to its potential applications in various fields, including drug development and chemical synthesis .

Synthesis

The synthesis of this compound typically involves:

- Reagents: Benzene derivatives and dioxolane precursors.

- Methods: Common synthetic methods include Wittig olefination and acetalization reactions.

These methods allow for the formation of the compound in high yield, facilitating its use in further biological studies .

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

Antibacterial and Antifungal Activity

A study on related 1,3-dioxolanes demonstrated significant antibacterial activity against various strains including Staphylococcus aureus and Candida albicans. Although specific data for this compound is limited, the structural similarities suggest potential efficacy against similar pathogens .

| Compound | MIC Value (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 625–1250 | S. aureus |

| Compound B | <1000 | C. albicans |

While detailed mechanisms for this compound are not fully elucidated, it is hypothesized that it may act as a ligand interacting with specific receptors or enzymes. The dioxolane moiety could enhance stability and reactivity, promoting interactions that modulate biological pathways .

Case Studies

Case Study 1: Antifungal Screening

In a comparative study of various dioxolane derivatives, compounds structurally similar to this compound showed promising antifungal activity against Candida albicans. These findings indicate that modifications to the dioxolane structure could lead to enhanced biological efficacy.

Case Study 2: Antibacterial Activity

Another investigation into 1,3-dioxolane derivatives revealed effective antibacterial properties against Staphylococcus epidermidis and Pseudomonas aeruginosa. This suggests that further exploration of this compound could yield valuable insights into its potential as an antibacterial agent .

Research Applications

The compound is being explored for:

- Fluorescent Probes: Used in detecting biomolecules such as cysteine.

- Drug Development: Investigated for potential antibacterial and antitumor activities.

These applications underscore its significance in both academic research and industrial applications .

Q & A

Q. What are the established synthetic methodologies for 3-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene, and what factors influence the choice of methylating agents?

The synthesis typically involves functionalizing 1,2-dimethoxybenzene with a dioxolane-methyl group. Key methods include:

- Catechol Methylation : Reacting catechol with methylating agents (e.g., dimethyl sulfate, dimethyl carbonate) under controlled conditions. The choice of methylating agent depends on reactivity, toxicity, and environmental impact. For example, dimethyl sulfate offers high reactivity but produces corrosive byproducts, while dimethyl carbonate is greener but requires specific catalysts .

- Electrochemical Trimerization : Electro-oxidative methods using alternating current electrolysis to stabilize reactive intermediates, avoiding precipitate formation .

Q. Table 1: Comparison of Methylating Agents

Q. How does the ortho-dimethoxy substitution pattern influence electronic properties and reactivity?

The ortho-dimethoxy groups on the benzene ring enhance electron density, activating the ring toward electrophilic aromatic substitution (SEAr). This substitution pattern directs incoming electrophiles to specific positions (e.g., para to the methoxy groups) due to steric and electronic effects. Computational studies show that solvent polarity (e.g., dichloromethane vs. acetonitrile) and Lewis acids (e.g., BF₃) further modulate regioselectivity .

Advanced Research Questions

Q. How do solvent polarity and Lewis acid catalysts modulate SEAr regioselectivity in derivatives of this compound?

- Solvent Effects : Polar solvents stabilize charged intermediates, altering reaction pathways. For example, low-polarity solvents favor kinetic control, while high-polarity solvents stabilize transition states .

- Lewis Acid Catalysts : BF₃ coordinates with methoxy groups, enhancing electrophile activation and directing substitution to specific sites. DFT studies reveal that BF₃ reduces activation energy by 15–20 kJ/mol in SEAr reactions .

Q. What computational approaches predict the reactivity of this compound in SEAr reactions?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify reactive sites. For example:

Q. How can contradictions in reported yields for dimethyl carbonate vs. dimethyl sulfate as methylating agents be resolved?

Discrepancies arise from differences in catalysts, reaction conditions, and purification methods. For instance:

- Dimethyl Carbonate : Requires alkali-free conditions and catalysts like K₂CO₃ for >96% conversion but may underperform in low-temperature setups.

- Dimethyl Sulfate : Achieves high yields rapidly but generates acidic waste, complicating isolation. Researchers must optimize temperature, catalyst loading, and workup protocols .

Q. Table 2: Key Reactivity Factors for SEAr

Q. What electrochemical strategies enable functionalization of 1,2-dimethoxybenzene derivatives?

Alternating current (AC) electrolysis prevents electrode passivation by radical cation intermediates, enabling efficient trimerization. For example, AC electrolysis at 10 Hz in CH₃CN achieves 66% yield for trimerized products, bypassing precipitate formation .

Q. How does the dioxolane moiety influence conformational flexibility and ion transport in molecular crystals?

The dioxolane group introduces steric bulk and oxygen lone pairs, facilitating lithium-ion coordination. For instance, Li(TFSA)(1,2-dimethoxybenzene) exhibits ionic conductivity via hopping mechanisms, with activation energies comparable to Mg²⁺-conductive analogs (78–84 kJ/mol) .

Data Contradiction Analysis

Q. Conflicting reports on ozonolysis of 1,2-dimethoxybenzene derivatives: How does the dioxolane substituent affect product distribution?

Ozonolysis of 1,2-dimethoxybenzene primarily yields aldehydes and ketones. However, the dioxolane group may form stable ozonides or undergo ring-opening, altering product profiles. Comparative studies using GC-MS and retention indices (RI) are recommended to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.